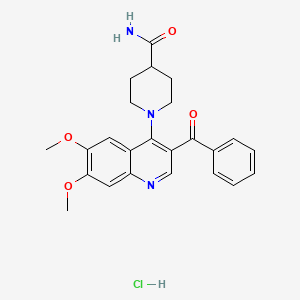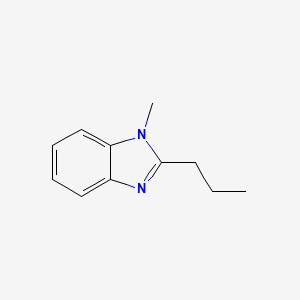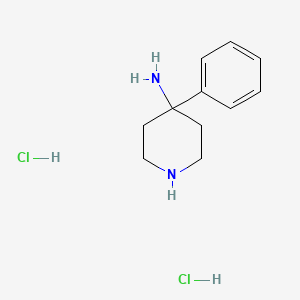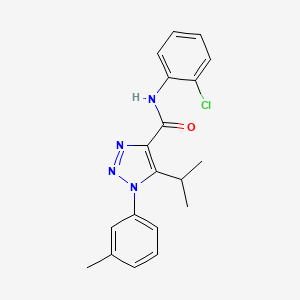
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride, also known as BDQ, is a novel anti-tuberculosis drug developed by the TB Alliance. It is a member of a new class of drugs called diarylquinolines, which target the ATP synthase enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). BDQ has shown promising results in clinical trials and is currently being used in combination with other drugs for the treatment of drug-resistant TB.
作用机制
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride targets the ATP synthase enzyme in M. tuberculosis, which is responsible for generating energy for the bacterium. By inhibiting this enzyme, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride disrupts the energy metabolism of the bacterium, leading to its death. 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has a unique mechanism of action compared to other anti-TB drugs, which makes it effective against drug-resistant strains of the bacterium.
Biochemical and physiological effects:
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been shown to have minimal toxicity in animal studies and clinical trials. It is well-tolerated by patients and has a low risk of causing adverse effects. 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been shown to penetrate well into the lungs and other tissues, where it can effectively target the bacterium. It has also been shown to have a long half-life, which allows for once-daily dosing.
实验室实验的优点和局限性
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a valuable tool for studying the energy metabolism of M. tuberculosis and for developing new anti-TB drugs. Its unique mechanism of action makes it effective against drug-resistant strains of the bacterium, which is a major advantage. However, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a relatively new drug and its synthesis is complex, which can limit its availability for research purposes.
未来方向
There are several future directions for the research and development of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride. These include:
1. Studying the use of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in combination with other anti-TB drugs to improve treatment outcomes.
2. Investigating the potential use of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
3. Developing new derivatives of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
4. Studying the mechanism of action of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in more detail to better understand its effectiveness against drug-resistant TB.
5. Developing new diagnostic tools to identify drug-resistant TB and to monitor treatment outcomes.
In conclusion, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a promising new drug for the treatment of drug-resistant TB. Its unique mechanism of action and low toxicity make it an attractive option for patients with limited treatment options. Further research is needed to fully understand its potential in the treatment of other bacterial infections and to develop new derivatives with improved properties.
合成方法
The synthesis of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline to form 3-(4-chlorophenyl)-4,5-dimethoxybenzaldehyde. This intermediate is then reacted with 3,4-dimethoxyaniline to form 1-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)ethanone, which is then reacted with piperidine-4-carboxylic acid to form 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride. The final product is obtained as a hydrochloride salt.
科学研究应用
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been extensively studied for its potential use in the treatment of drug-resistant TB. It has been shown to be effective against both drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is also being studied for its potential use in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
属性
IUPAC Name |
1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4.ClH/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29;/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBJAKJISNYMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dihydro-2H-chromen-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906087.png)

![2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate](/img/structure/B2906089.png)
![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)


![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)


![3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride](/img/structure/B2906102.png)
![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)
![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)
